Enviroxime - 63198-97-0

Enviroxime

Catalog Number: EVT-286337
CAS Number: 63198-97-0
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enviroxime is a substituted benzimidazole derivative with activity against rhinoviruses and enteroviruses. Enviroxime is a kinase inhibitor that targets viral protein 3A and 3AB, which are involved in viral RNA replication complex formation, thereby resulting in suppression of viral replication.
Source and Classification

Enviroxime was first synthesized in the late 1980s and is classified as an antiviral agent. It specifically targets viral replication processes, making it a valuable candidate in antiviral research. The compound exhibits a broad spectrum of activity against various viruses, which has been documented in several studies .

Synthesis Analysis

The synthesis of enviroxime involves several key steps that utilize various chemical reactions and conditions. A notable method includes the formation of oxime derivatives through the reaction of appropriate substrates under acidic conditions. The following synthesis steps are commonly employed:

  1. Starting Materials: The synthesis typically begins with benzimidazole derivatives and appropriate sulfonyl chlorides.
  2. Oxime Formation: The reaction of the ketone with hydroxylamine hydrochloride in the presence of a base leads to the formation of the oxime.
  3. Purification: The final product is purified using techniques such as flash column chromatography to isolate enviroxime from byproducts .

Technical Parameters

  • Temperature: Reactions are often conducted at ambient temperature or slightly elevated temperatures.
  • Solvents: Common solvents include dichloromethane and methanol.
  • Catalysts: Acidic or basic catalysts may be employed to facilitate reactions.
Molecular Structure Analysis

Enviroxime has a complex molecular structure characterized by several functional groups that contribute to its biological activity:

  • Molecular Formula: C17H18N4O3S
  • Molecular Weight: 358.415 g/mol
  • Structural Features: The molecule contains a benzimidazole ring, a sulfonyl group, and an oxime functional group, which are crucial for its interaction with viral proteins .

Structural Data

The compound is achiral and does not possess defined stereocenters, simplifying its synthesis and characterization. The presence of an E/Z center indicates potential isomeric forms, which can influence biological activity.

Chemical Reactions Analysis

Enviroxime participates in various chemical reactions that are significant for its antiviral activity:

  1. Inhibition of Viral Replication: Enviroxime inhibits the replication of rhinoviruses and enteroviruses by targeting specific viral proteins, particularly the 3A protein.
  2. Interaction with RNA: Studies indicate that enviroxime preferentially inhibits the synthesis of viral plus strands, suggesting its role in disrupting RNA replication processes .
  3. Resistance Mutations: Research has identified mutations in viral genomes that confer resistance to enviroxime, providing insights into the mechanism of action and potential pathways for overcoming resistance .
Mechanism of Action

The mechanism by which enviroxime exerts its antiviral effects involves several key interactions:

  • Targeting Protein 3A: Enviroxime specifically inhibits the function of the 3A protein in rhinovirus and poliovirus, which is essential for viral replication and assembly.
  • Interference with RNA Synthesis: It has been shown to inhibit the initiation of plus-strand RNA synthesis, thereby blocking viral replication at a critical step .
  • Binding Interactions: Computational studies suggest that specific amino substitutions at certain positions enhance binding affinity and activity against viral targets, highlighting the importance of molecular interactions in its efficacy .
Physical and Chemical Properties Analysis

Enviroxime possesses distinct physical and chemical properties that influence its behavior as an antiviral agent:

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water.
  • Stability: Stability under various pH conditions has been evaluated; prolonged exposure to acidic or basic environments may lead to degradation.

Relevant Data

  • Melting Point: Specific melting points have been reported but vary based on purity and preparation methods.
  • pKa Values: Relevant pKa values indicate acidic or basic characteristics that may affect solubility and reactivity.
Applications

Enviroxime's primary application lies in its potential as an antiviral therapeutic agent. Its ability to inhibit rhinovirus and enterovirus replication makes it a candidate for treating respiratory infections caused by these viruses. Additionally, ongoing research explores its efficacy against other viral pathogens, including hepatitis C virus.

Scientific Applications

  1. Antiviral Research: Used as a model compound for developing new antiviral agents targeting similar pathways.
  2. Mechanistic Studies: Serves as a tool for studying RNA virus replication mechanisms due to its specific action on viral proteins.
  3. Drug Development: Insights gained from enviroxime's structure-activity relationship guide the design of new analogs with improved potency and selectivity .
Virological Context of Enviroxime as an Antiviral Agent

Enviroxime in the Historical Landscape of Picornavirus Research

Enviroxime (2-amino-1-(isopropylsulfonyl)-6-benzimidazole phenyl ketone oxime) emerged in the late 1970s as a promising antiviral agent against rhinoviruses and enteroviruses. Developed by Eli Lilly, it represented a breakthrough in non-capsid-targeting picornavirus therapeutics [2] [8]. Initial studies demonstrated potent in vitro activity against human rhinovirus (HRV) and poliovirus, with 50% effective concentrations (EC₅₀) in the nanomolar range [2]. Its significance extends beyond therapeutic potential: Enviroxime became a critical molecular tool for elucidating picornavirus replication mechanisms. Resistance mapping studies in the 1990s revealed that enviroxime-resistant poliovirus and rhinovirus mutants consistently harbored single-amino-acid substitutions in the non-structural 3A protein (e.g., I54F, V45A), marking the first evidence that 3A could be pharmacologically targeted [8]. This discovery redirected scientific attention toward the replication organelle (RO) formation process, where 3A plays a central organizational role [9]. Despite promising Phase II clinical results for rhinovirus infections, development was discontinued due to poor oral bioavailability and gastrointestinal side effects, though it remains a structural prototype for derivatives like TTP-8307 and AN-12-H5 [2] [5].

Table 1: Key Resistance Mutations in 3A Protein Conferring Enviroxime Resistance

Virus3A MutationPhenotypeSignificance
PoliovirusI54FHigh resistanceConfirmed via reverse genetics
Rhinovirus 14V45AReduced drug bindingAlters 3A-PI4KIIIβ interaction dynamics
CoxsackievirusH57YModerate resistanceAffects membrane remodeling efficiency

Data derived from resistance mapping studies [8]

Classification Within Antiviral Drug Categories: Host-Targeting vs. Direct-Acting Agents

Enviroxime exemplifies the host-targeting antiviral (HTA) paradigm, distinct from direct-acting antivirals (DAAs) that inhibit viral enzymes. While DAAs like capsid binders (e.g., pleconaril) or 3C protease inhibitors (e.g., rupintrivir) target viral proteins, enviroxime indirectly disrupts replication by inhibiting phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a host lipid kinase [7] [10]. This mechanism was elucidated through lipidomic studies showing that enviroxime:

  • Blocks PI4P synthesis: Picornaviruses require phosphatidylinositol 4-phosphate (PI4P)-enriched membranes for replication organelle formation [1] [7].
  • Disrupts cholesterol trafficking: PI4P accumulation recruits oxysterol-binding protein (OSBP), which mediates cholesterol-PI4P exchange at endoplasmic reticulum (ER)-Golgi contact sites [7].
  • Prevents RO maturation: Without PI4P/cholesterol-rich microdomains, viral RNA synthesis complexes fail to assemble [3] [10].

This host-targeting strategy offers a higher genetic barrier to resistance than DAAs, as host proteins do not mutate under drug pressure. However, some picornaviruses (e.g., HRV-C, cardioviruses) exhibit intrinsic resistance by utilizing alternative PI4K isoforms (e.g., PI4KIIIα), highlighting genus-specific dependencies [3] [10]. Enviroxime-like compounds now constitute two subclasses:

  • PI4KIIIβ inhibitors (e.g., GW5074, T-00127-HEV1)
  • PI4P-binding disruptors (e.g., itraconazole, OSW-1) that inhibit OSBP-mediated lipid transfer [5] [10].

Epidemiological Relevance in Enterovirus and Rhinovirus Outbreaks

Enviroxime’s mechanism holds particular significance for controlling non-polio enteroviruses (NPEVs) and rhinoviruses, which cause high-burden respiratory and neurological diseases:

  • Enterovirus D68 (EV-D68): Associated with severe pediatric respiratory illness and acute flaccid myelitis (AFM) in global outbreaks since 2014. EV-D68 relies heavily on PI4KIIIβ for replication, making it susceptible to enviroxime-like inhibitors [10].
  • Rhinoviruses: Cause >50% of common colds and are major triggers for asthma/COPD exacerbations. Enviroxime inhibits HRV-A and HRV-B in vitro but shows variable activity against HRV-C, which uses alternative receptors and possibly divergent RO biogenesis pathways [3] [6].
  • Hand-foot-mouth disease (HFMD) agents: Enterovirus A71 (EV-A71) and coxsackievirus A16 (CV-A16), both inhibited by enviroxime derivatives like AN-12-H5 [5].

The absence of approved antivirals for these pathogens exacerbates their clinical impact. EV-D68 outbreaks correlate with surges in pediatric ICU admissions, while rhinoviruses cause substantial economic losses ($40 billion annually in the US alone) [3] [10]. Enviroxime derivatives address an urgent need for outbreak-responsive therapeutics, particularly for high-risk populations (asthmatics, immunocompromised individuals, and neonates) [5] [10].

Table 2: Enviroxime and Related Compounds Against Epidemiologically Significant Picornaviruses

VirusClinical ImpactEnviroxime EC₅₀Next-Gen Derivatives
EV-D68Respiratory failure, AFM0.15 μMT-00127-HEV1 (0.085 μM vs CVA16)
Rhinovirus A/BAsthma exacerbations0.14–0.55 μMAN-12-H5 (0.55 μM)
EV-A71HFMD, encephalitis0.15 μMGW5074 (2.0 μM)
Coxsackievirus B3Myocarditis, meningitis0.10 μMTTP-8307 (IC₅₀ >60 μM)*

Note: TTP-8307 shows serotype-dependent activity [2] [5] [10]

Properties

CAS Number

63198-97-0

Product Name

Enviroxime

IUPAC Name

(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+

InChI Key

IWKXBHQELWQLHF-CAPFRKAQSA-N

SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N

Solubility

Soluble in DMSO

Synonyms

2-amino-1-(isopropylsulfonyl)-6-benzimidazole phenyl ketone oxime
6-(((hydroxyimino)phenyl)methyl)-1-((1-methylethyl)sulfonyl)-1H-benzimidazol-2-amine
AR 336
AR-336
enviroxime
Lilly 122771-72
Lilly 122772
LY 122771-72
LY 122772

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N

Isomeric SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.